
2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide, also known as fenclonine, is a chemical compound that has been widely used in scientific research. Fenclonine is a potent inhibitor of tryptophan hydroxylase, an enzyme that catalyzes the conversion of tryptophan to serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep.
Mecanismo De Acción
Fenclonine acts as a potent inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the synthesis of serotonin. By inhibiting tryptophan hydroxylase, 2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide reduces the availability of tryptophan, the precursor of serotonin, and thus decreases the synthesis of serotonin. This leads to a decrease in the levels of serotonin in the brain and other tissues.
Biochemical and Physiological Effects
The depletion of serotonin by 2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce depressive-like behavior in animal models, suggesting that serotonin plays a crucial role in the regulation of mood. Fenclonine has also been shown to decrease food intake and body weight, indicating that serotonin is involved in the regulation of feeding behavior. In addition, 2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide has been shown to decrease pain sensitivity, suggesting that serotonin plays a role in the modulation of pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide is its potency as an inhibitor of tryptophan hydroxylase. This allows for a rapid and complete depletion of serotonin in animal models, which is useful for studying the role of serotonin in various physiological and pathological conditions. However, the use of 2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide has some limitations. It can only be used in animal models, as it is not approved for human use. In addition, the depletion of serotonin by 2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide is not specific to any particular brain region or cell type, which can limit the interpretation of the results.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide. One area of interest is the role of serotonin in the regulation of social behavior. Fenclonine has been shown to decrease social behavior in animal models, suggesting that serotonin may play a role in the regulation of social behavior. Another area of interest is the development of more specific inhibitors of tryptophan hydroxylase, which would allow for a more precise manipulation of serotonin levels in animal models. Finally, the role of serotonin in the regulation of the immune system is an area of growing interest, and 2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide may be a useful tool for studying this relationship.
Conclusion
In conclusion, 2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide is a potent inhibitor of tryptophan hydroxylase that has been widely used in scientific research to investigate the role of serotonin in various physiological and pathological conditions. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Fenclonine is a valuable tool for studying the role of serotonin in the regulation of behavior, mood, feeding behavior, pain perception, and immune function.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide involves the reaction of 2-(4-chlorophenoxy) acetic acid with 3,5-dimethylphenylmagnesium bromide, followed by the addition of 2-chloro-N-methylpropanamide. The resulting product is then purified by recrystallization to obtain 2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide in high yield.
Aplicaciones Científicas De Investigación
Fenclonine has been widely used in scientific research to investigate the role of serotonin in various physiological and pathological conditions. It has been used to study the effects of serotonin depletion on behavior, mood, and cognition in animal models. Fenclonine has also been used to investigate the role of serotonin in the regulation of feeding behavior, sleep, and pain perception.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-12-9-13(2)11-15(10-12)20-17(21)18(3,4)22-16-7-5-14(19)6-8-16/h5-11H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZQNAXIYIYTQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)
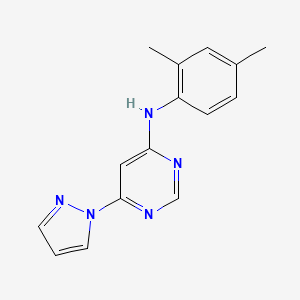
![N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)
![{[5-(3-methylphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5723091.png)
![N'-(3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene)isonicotinohydrazide](/img/structure/B5723099.png)
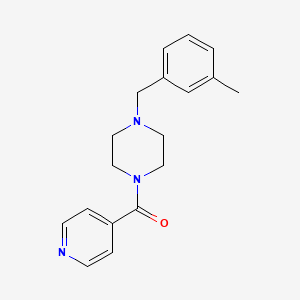
![N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5723111.png)
![N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide](/img/structure/B5723117.png)

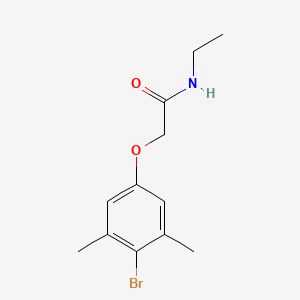
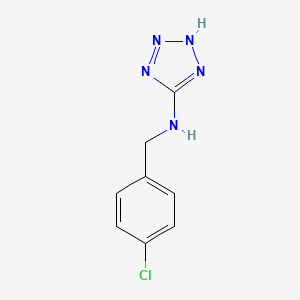

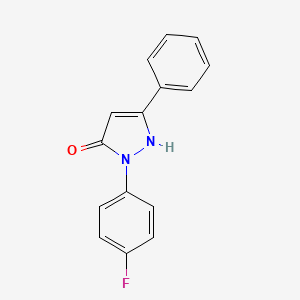
![N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine](/img/structure/B5723177.png)